![molecular formula C10H17NO2 B13620000 Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane ring system, which is a bicyclic structure where two rings are connected through a single carbon atom. The presence of an amino group and an ester functional group makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable catalyst, such as sulfuric acid, to convert the carboxylic acid group into an ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters, depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}propanoate: Similar structure with a propanoate ester group.
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}butanoate: Similar structure with a butanoate ester group.
Uniqueness
Methyl 2-amino-2-{spiro[33]heptan-2-yl}acetate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl 2-amino-2-spiro[3.3]heptan-2-ylacetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8(11)7-5-10(6-7)3-2-4-10/h7-8H,2-6,11H2,1H3 |
Clave InChI |
XHVZYYRFWBPCHP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CC2(C1)CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


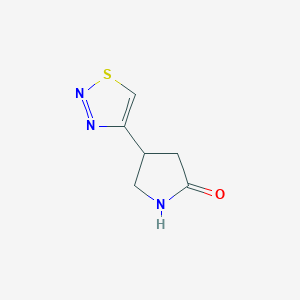
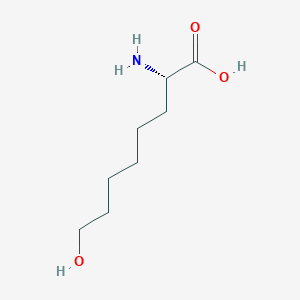


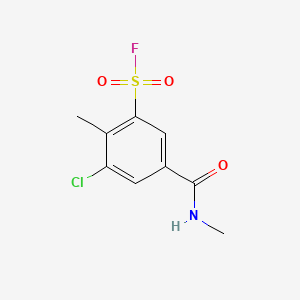
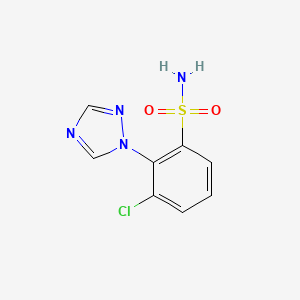
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
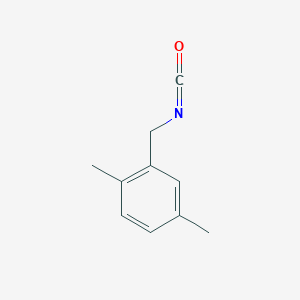

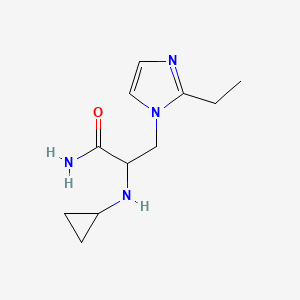



![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
